

# **<sup>13</sup>C NMR of 3,6-Dichloropyridazine-4-carboxylic acid**

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## Compound of Interest

Compound Name: 3,6-Dichloropyridazine-4-carboxylic acid

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## An In-depth Technical Guide to the <sup>13</sup>C NMR Spectroscopy of **3,6-Dichloropyridazine-4-carboxylic acid**

This guide provides a comprehensive analysis of the <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectroscopy of **3,6-dichloropyridazine-4-carboxylic acid**, a key heterocyclic compound with applications in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, definitive structural elucidation is paramount. <sup>13</sup>C NMR spectroscopy offers an unambiguous method for mapping the carbon skeleton of a molecule. Due to the absence of readily available, published experimental spectra for this specific molecule, this document employs a predictive approach grounded in foundational NMR principles and data from analogous structures. We will dissect the expected chemical shifts, outline a robust protocol for experimental validation, and provide the theoretical framework necessary for accurate spectral interpretation.

## Theoretical Framework and Predictive Analysis

The chemical shift of a given carbon nucleus in <sup>13</sup>C NMR is exquisitely sensitive to its local electronic environment. In **3,6-dichloropyridazine-4-carboxylic acid**, the pyridazine ring is heavily substituted with strongly electron-withdrawing groups: two chlorine atoms and a carboxylic acid. These substituents exert significant inductive and resonance effects, which dictate the final chemical shifts of the ring and carboxyl carbons.

Our predictive model is built upon the principles of substituent chemical shift (SCS) effects, where the influence of each substituent is considered in an additive manner upon the parent pyridazine framework.<sup>[1]</sup>

## Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of **3,6-dichloropyridazine-4-carboxylic acid** are numbered as follows:

Caption: Molecular structure of **3,6-Dichloropyridazine-4-carboxylic acid** with IUPAC numbering.

## Analysis of Substituent Effects

- **Chlorine Atoms (at C3 and C6):** Chlorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect significantly deshields the directly attached carbon atoms (the ipso carbons, C3 and C6), causing them to resonate at a much lower field (higher ppm value) compared to the parent pyridazine. The influence on adjacent carbons (ortho positions, C4 and C5) is also notable. Data for 3,6-dichloropyridazine shows the ring carbons at approximately 152 ppm and 132 ppm.<sup>[2][3]</sup> The signal at ~152 ppm corresponds to the chlorine-bearing C3/C6, and ~132 ppm to C4/C5.
- **Carboxylic Acid Group (at C4):** The carboxylic acid group is also electron-withdrawing. Its carbonyl carbon (C7) is highly deshielded and typically resonates in the 165-185 ppm range.<sup>[4][5]</sup> The group's attachment to the ring (ipso C4) will cause a downfield shift. It will also influence the adjacent carbons (C3 and C5) through both inductive and resonance effects.

## Predicted <sup>13</sup>C Chemical Shifts

By synthesizing the known effects of these substituents, we can predict the chemical shifts for **3,6-dichloropyridazine-4-carboxylic acid**. The analysis suggests four distinct signals for the pyridazine ring carbons and one for the carboxyl carbon.

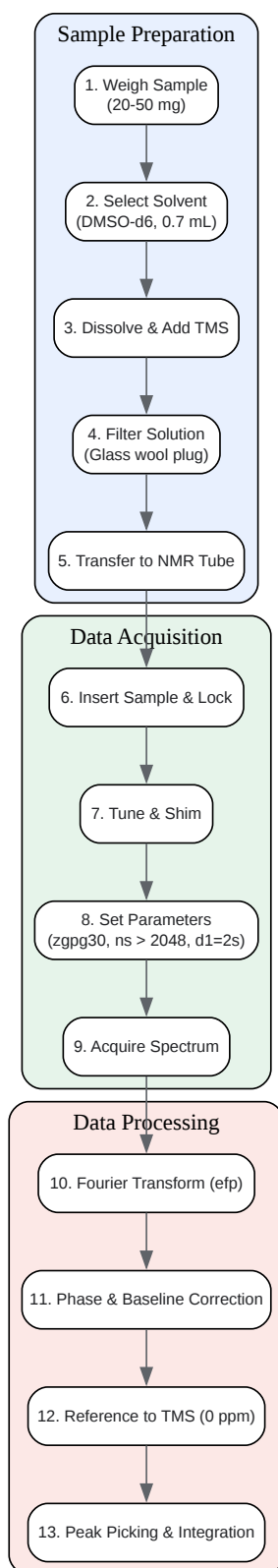
Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale for Prediction
C3	~154 - 158	ipso-Carbon to a chlorine atom, expected to be strongly deshielded. Its chemical shift will be similar to C6 but slightly modified by the ortho-carboxylic acid group.
C4	~140 - 145	Quaternary carbon attached to the electron-withdrawing carboxylic acid group and flanked by a chlorine-bearing carbon (C3) and a protonated carbon (C5). Expected to be significantly downfield shifted.
C5	~133 - 137	The only protonated ring carbon. Its environment is influenced by the ortho C4-COOH and meta C6-Cl. Its shift will be close to that seen in 3,6-dichloropyridazine. <sup>[2]</sup>
C6	~152 - 156	ipso-Carbon to a chlorine atom, strongly deshielded. It is meta to the carboxylic acid group, so it will be less affected by it than C3.
C7 (COOH)	~165 - 170	Typical range for a carboxylic acid carbon attached to an aromatic ring. <sup>[4]</sup>

## Experimental Protocol for Spectral Acquisition

This section provides a detailed, self-validating methodology for obtaining a high-quality  $^{13}\text{C}$  NMR spectrum of the target compound. Adherence to this protocol ensures reproducibility and

accuracy.

## Workflow for $^{13}\text{C}$ NMR Acquisition



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Caption: Standard workflow for  $^{13}\text{C}$  NMR analysis from sample preparation to data processing.

## Detailed Step-by-Step Methodology

- Sample Preparation:
  - Accurately weigh 20-50 mg of high-purity **3,6-dichloropyridazine-4-carboxylic acid**. A higher concentration is necessary for  $^{13}\text{C}$  NMR due to its low natural abundance and sensitivity.
  - Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ) is recommended due to its excellent solvating power for polar, acidic compounds.[\[6\]](#)
  - Add a small amount of Tetramethylsilane (TMS) to serve as the internal reference standard ( $\delta = 0.0$  ppm).
  - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
  - Filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[\[7\]](#) This critical step removes any particulate matter that could degrade magnetic field homogeneity and spectral resolution.[\[8\]](#)
  - Cap the NMR tube securely and label it clearly.
- Instrumental Setup and Data Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent ( $\text{DMSO-d}_6$ ).
  - Tune the  $^{13}\text{C}$  probe and perform automated or manual shimming to optimize the magnetic field homogeneity.

- Set up a standard proton-decoupled  $^{13}\text{C}$  NMR experiment (e.g., zgpg30 on a Bruker instrument). Key parameters include:
  - Number of Scans (ns): Set to a minimum of 2048 scans to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons.
  - Relaxation Delay (d1): A delay of at least 2 seconds is crucial to allow for full relaxation of quaternary carbons, ensuring their signals are not attenuated.
  - Acquisition Time (aq): Typically 1-2 seconds.
  - Spectral Width (sw): A range of 0 to 200 ppm is sufficient to cover all expected carbon signals.
- Initiate data acquisition.
- Data Processing and Validation:
  - After acquisition is complete, apply a Fourier transform to the Free Induction Decay (FID) to generate the frequency-domain spectrum.
  - Perform phase correction and baseline correction to produce a clean, interpretable spectrum.
  - Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
  - Self-Validation: To confirm the assignment of quaternary versus protonated carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (e.g., DEPT-135) should be performed.<sup>[9]</sup> In a DEPT-135 spectrum, the signal for C5 (a CH group) will appear as a positive peak, while quaternary carbons (C3, C4, C6, and C7) will be absent. This provides definitive validation of the assignments made in Table 1.

## Conclusion

The structural elucidation of **3,6-dichloropyridazine-4-carboxylic acid** via  $^{13}\text{C}$  NMR spectroscopy is a clear-cut process when guided by a sound theoretical framework and a meticulous experimental protocol. This guide provides a predictive analysis of the  $^{13}\text{C}$  chemical shifts, grounded in the established principles of substituent effects on aromatic heterocycles.

The provided step-by-step methodology for sample preparation and data acquisition is designed to be robust and self-validating, ensuring that researchers can confidently acquire and interpret high-quality spectral data to confirm the identity and purity of this important chemical entity.

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